Calcipotriene, also known as calcipotriol, is a synthetic analog of 1,25-dihydroxyvitamin D3 [, ]. It was first approved in 1991 for the topical treatment of psoriasis. [] Calcipotriene acts as a vitamin D3 analog, binding to the vitamin D receptor with equal affinity as 1,25-dihydroxyvitamin D3. [, ] This binding regulates cellular differentiation, making calcipotriene effective in various dermatoses. []
Calcipotriene can be inactivated when mixed with certain topical preparations, such as salicylic acid. [] Ultraviolet A radiation can also degrade the calcipotriene molecule. [] Therefore, careful consideration must be taken regarding the compatibility of calcipotriene with other topical agents and phototherapy modalities.
Calcipotriene exerts its effects by binding to the vitamin D receptor, similar to 1,25-dihydroxyvitamin D3. [, ] This binding inhibits epidermal cell proliferation and promotes cell differentiation, leading to a reduction in psoriasis plaque thickness, redness, and scaling. [] Additionally, calcipotriene is believed to influence immunological responses, increasing interleukin-10 levels and decreasing interleukin-8 levels within psoriatic lesions. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6